molecular formula C16H13ClO2 B11721433 4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one

4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one

Cat. No.: B11721433
M. Wt: 272.72 g/mol
InChI Key: JNJPEZSLGWTZRW-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C16H13ClO2 This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one typically involves the reaction of 3-chlorophenol with 2-bromophenylbut-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one is unique due to the presence of both the chlorophenoxy and butenone moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C16H13ClO2/c1-12(18)9-10-13-5-2-3-8-16(13)19-15-7-4-6-14(17)11-15/h2-11H,1H3

InChI Key

JNJPEZSLGWTZRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC(=CC=C2)Cl

Origin of Product

United States

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